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Introduction

Voltage-gated sodium channels (Navs) are critical for the initiation and propagation of action

potentials in excitable cells.[1] Within the nine-member family of Nav channels, Nav1.8,

encoded by the SCN10A gene, has emerged as a key player in the pathophysiology of pain.[2]

[3] Predominantly expressed in the peripheral nervous system, specifically in small-diameter

nociceptive neurons of the dorsal root ganglia (DRG), Nav1.8 is responsible for the majority of

the sodium current that underlies the rising phase of the action potential in these neurons.[4][5]

[6] Its distinct biophysical properties, including a high activation threshold, slow inactivation,

and resistance to tetrodotoxin (TTX), position it as a crucial contributor to neuronal

hyperexcitability in chronic pain states.[7][8] Unlike channels such as Nav1.7 which act as

threshold-setters, Nav1.8 is a major driver of repetitive firing and sustained depolarization.[5][9]

Neuropathic pain, a debilitating condition caused by damage or dysfunction of the nervous

system, is characterized by ectopic firing and sensitization of sensory neurons.[7] A growing

body of evidence from preclinical models and human genetic studies implicates the

upregulation, redistribution, and functional modification of Nav1.8 channels as a central

mechanism driving this hyperexcitability.[2][10][11] Consequently, Nav1.8 is a highly promising

therapeutic target for the development of novel, non-addictive analgesics for neuropathic pain.

[3][12] This guide provides an in-depth overview of the role of Nav1.8 in neuropathic pain,

summarizing key quantitative data, detailing relevant experimental protocols, and illustrating

the underlying molecular pathways.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 17 Tech Support

https://www.benchchem.com/product/b15584035?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/26594175/
https://www.mdpi.com/2218-273X/15/5/694
https://pmc.ncbi.nlm.nih.gov/articles/PMC11979154/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Immunohistochemical_Analysis_of_Nav1_8_Expression_Following_Nav1_8_IN_5_Treatment.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6589956/
https://en.wikipedia.org/wiki/Nav1.8
https://drpress.org/ojs/index.php/HSET/article/download/14509/14062/14140
https://www.dovepress.com/voltage-gated-sodium-channels-as-therapeutic-targets-for-chronic-pain-peer-reviewed-fulltext-article-JPR
https://pmc.ncbi.nlm.nih.gov/articles/PMC6589956/
https://pubmed.ncbi.nlm.nih.gov/39378238/
https://drpress.org/ojs/index.php/HSET/article/download/14509/14062/14140
https://www.mdpi.com/2218-273X/15/5/694
https://www.mdpi.com/1424-8247/18/12/1816
https://pmc.ncbi.nlm.nih.gov/articles/PMC4016210/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11979154/
https://synapse.patsnap.com/article/what-are-nav18-blockers-and-how-do-they-work
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15584035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nav1.8 Expression and Functional Changes in
Neuropathic Pain
Nerve injury triggers a complex series of molecular and cellular changes in DRG neurons,

profoundly affecting Nav1.8 expression, localization, and function. These alterations collectively

contribute to the hyperexcitability that underlies neuropathic pain symptoms.

Upregulation and Redistribution of Nav1.8

In various animal models of neuropathic pain, the expression of Nav1.8 is significantly

increased at both the mRNA and protein levels.[2] This upregulation is not always

straightforward; while some models show decreased expression in the injured neurons

themselves, there is a notable increase and redistribution of Nav1.8 channels in adjacent,

uninjured C-fiber neurons.[5][8][13] This redistribution to uninjured axons is thought to be a key

contributor to the development of hyperexcitability and spontaneous firing.[8][13] In humans,

focal accumulation of Nav1.8 protein has been observed in painful neuromas at sites of nerve

injury, correlating directly with pain symptoms.[2][11][14]

Functional and Biophysical Alterations

Beyond changes in expression, the biophysical properties of Nav1.8 channels are altered in

neuropathic states. These "gain-of-function" changes lower the threshold for neuronal firing and

promote sustained activity.

Shifts in Gating Properties: In models like chronic constriction injury (CCI), the voltage

dependence of Nav1.8 activation is shifted to more hyperpolarized potentials (a "leftward

shift"), meaning the channel opens with smaller depolarizations.[2][15] Concurrently, the

inactivation is shifted, increasing the population of channels available to open.[2]

Increased Current Density: The upregulation of Nav1.8 protein often correlates with an

increase in the TTX-resistant sodium current density in DRG neurons, further enhancing their

excitability.[5]

Enhanced Resurgent Currents: Certain gain-of-function mutations in Nav1.8, identified in

patients with painful small fiber neuropathy (SFN), significantly increase resurgent sodium
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currents.[16][17] These currents, which activate upon repolarization, can prolong the action

potential and promote high-frequency firing, leading to neuronal hyperexcitability.[16][17]

The logical cascade from nerve injury to the clinical manifestation of pain is illustrated below.
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Figure 1: Logical relationship of Nav1.8 dysfunction in neuropathic pain.
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Signaling Pathways and Post-Translational
Modifications
The functional state of Nav1.8 is dynamically regulated by intracellular signaling cascades,

which are often pathologically activated after nerve injury. Post-translational modifications

(PTMs), particularly phosphorylation, are a key mechanism for modulating channel activity.[1]

[18][19] Inflammatory mediators released in the DRG environment, such as prostaglandin E2

(PGE2), activate protein kinases like PKA and PKC.[19] These kinases phosphorylate Nav1.8,

leading to a hyperpolarizing shift in its activation voltage, thereby increasing the excitability of

nociceptive neurons.[1][19] More recently, modification by methylglyoxal and regulation by

scaffolding proteins have also been implicated in experimental neuropathic pain.[1][18][20]
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Figure 2: Signaling pathways modulating Nav1.8 function in pain states.
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Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical research

on Nav1.8 in neuropathic pain.

Table 1: Changes in Nav1.8 Expression and Function in Neuropathic Pain Models
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Neuropathic
Model

Species Key Finding
Magnitude of
Change

Reference

Chronic
Compression
of DRG

Rat

Significant
increase in
Nav1.8 mRNA
and protein
expression.

Not specified [2][21]

Sciatic Nerve

Injury (SNI)
Rat

Significant

increase in

Nav1.8 mRNA

and protein

expression.

Not specified [2][21]

Paclitaxel-

Induced

Neuropathy

Rat

Significant

increase in

Nav1.8 protein

expression.

Not specified [2][21]

Chronic

Constriction

Injury (CCI)

Rat

Right-shift in

activation by 5.3

mV; Left-shift in

inactivation by 10

mV.

+5.3 mV

(Activation), -10

mV (Inactivation)

[2]

Vincristine-

Induced

Neuropathy

Mouse

Increase in

Nav1.8 current

and

hyperpolarization

of activation.

Not specified [2]

G1662S SFN

Mutation
Human (in vitro)

Two-fold

increase in

resurgent

currents.

~100% increase [17]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 17 Tech Support

https://www.mdpi.com/2218-273X/15/5/694
https://pmc.ncbi.nlm.nih.gov/articles/PMC12108746/
https://www.mdpi.com/2218-273X/15/5/694
https://pmc.ncbi.nlm.nih.gov/articles/PMC12108746/
https://www.mdpi.com/2218-273X/15/5/694
https://pmc.ncbi.nlm.nih.gov/articles/PMC12108746/
https://www.mdpi.com/2218-273X/15/5/694
https://www.mdpi.com/2218-273X/15/5/694
https://scholarworks.indianapolis.iu.edu/items/a90d5c32-6b5c-4650-9748-e6fb4f3eb77a
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15584035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Neuropathic
Model

Species Key Finding
Magnitude of
Change

Reference

T790A Mutation Mouse (in vitro)

Four-fold

increase in

resurgent

currents.

~300% increase [17]

| Lingual Nerve Neuroma | Human | Significantly higher Nav1.8 expression in patients with

pain. | Positive correlation with VAS scores for tingling |[11][14] |

Table 2: Efficacy of Selective Nav1.8 Blockers in Pain Models

Compound
Model /
Condition

Endpoint Result Reference

A-803467

Animal models
of
inflammatory
and
neuropathic
pain

Pain behaviors
Efficacious in
reducing pain

[7]

VX-150

Phase II trial

(Small Fiber

Neuropathy)

Pain attenuation

Significant pain

reduction with

1250 mg/day for

6 weeks.

[21]

VX-548

(Suzetrigine)

Phase II trial

(Diabetic

Peripheral

Neuropathy)

Pain reduction

Significant

reduction in

chronic pain after

12 weeks.

[21]

| VX-548 (Suzetrigine) | Phase III trials (Acute Postoperative Pain) | Pain reduction | Effective in

reducing pain vs. placebo, leading to FDA approval for acute pain. |[22][23][24] |

Key Experimental Methodologies
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Studying the role of Nav1.8 in neuropathic pain requires a multi-faceted approach, combining

animal models, behavioral testing, and molecular and electrophysiological analyses.

4. Ex Vivo Analysis

1. Induction of Neuropathic
Pain Model (e.g., CCI)

2. Behavioral Testing
(von Frey, Hargreaves)

3. Tissue Collection
(L4-L5 DRG)

Immunohistochemistry
(Nav1.8 Protein Expression

& Localization)

Electrophysiology
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Dissociated DRG Neurons)
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Figure 3: General experimental workflow for preclinical Nav1.8 research.
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Chronic Constriction Injury (CCI) Model
The CCI model is a widely used method to induce robust and reproducible neuropathic pain

behaviors in rodents.[25]

Objective: To create a partial nerve injury that mimics symptoms of human neuropathic pain.

Procedure:

Anesthetize the animal (e.g., rat) following approved institutional protocols.

Make a small incision at the mid-thigh level to expose the sciatic nerve.

Carefully dissect the nerve from the surrounding connective tissue.

Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with

approximately 1 mm spacing between them. The ligatures should be tightened until they

just barely constrict the nerve, causing a slight indentation without arresting circulation.[25]

Close the muscle and skin layers with sutures.

Allow the animal to recover. Pain hypersensitivity typically develops within 24-72 hours

and can last for several weeks.[25]

Behavioral Analysis of Pain Hypersensitivity
Pain-like behaviors are quantified by measuring withdrawal responses to specific stimuli.[26]

[27]

Mechanical Allodynia (von Frey Test):

Place the animal in an enclosure with a wire mesh floor and allow it to acclimate for 15-30

minutes.[25][26]

Apply calibrated von Frey filaments of increasing force to the mid-plantar surface of the

hind paw.

A positive response is recorded as a sharp withdrawal, shaking, or licking of the paw.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 17 Tech Support

https://www.jove.com/v/3393/chronic-constriction-sciatic-nerve-pain-hypersensitivity-testing
https://www.jove.com/v/3393/chronic-constriction-sciatic-nerve-pain-hypersensitivity-testing
https://www.jove.com/v/3393/chronic-constriction-sciatic-nerve-pain-hypersensitivity-testing
https://pmc.ncbi.nlm.nih.gov/articles/PMC8686307/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5592204/
https://www.jove.com/v/3393/chronic-constriction-sciatic-nerve-pain-hypersensitivity-testing
https://pmc.ncbi.nlm.nih.gov/articles/PMC8686307/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15584035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The 50% paw withdrawal threshold (PWT) is determined using a method such as the up-

down method, which represents the force at which the animal has a 50% probability of

withdrawing its paw.[26]

Thermal Hyperalgesia (Hargreaves Test):

Place the animal in a plexiglass enclosure on a glass floor and allow it to acclimate.[26]

[27]

Position a mobile radiant heat source (e.g., infrared) beneath the glass floor, targeting the

mid-plantar surface of the hind paw.

Activate the heat source and measure the time until the animal withdraws its paw (paw

withdrawal latency, PWL).[25][26]

A cut-off time (e.g., 20 seconds) is used to prevent tissue damage. A decrease in PWL in

the injured paw compared to baseline or the contralateral paw indicates thermal

hyperalgesia.

Immunohistochemistry (IHC) for Nav1.8 in DRG
IHC allows for the visualization and quantification of Nav1.8 protein expression and its cellular

localization within DRG tissue.[4]

Tissue Preparation:

Deeply anesthetize the animal and perform transcardial perfusion with cold PBS, followed

by a fixative (e.g., 4% paraformaldehyde or 10% neutral buffered formalin).[4][28]

Dissect the lumbar (L4-L5) DRGs and post-fix them in the same fixative for 24 hours at

4°C.[4]

Process the tissues through graded ethanol and xylene, and embed in paraffin.

Cut 5-10 µm thick sections using a microtome and mount on charged slides.[4]

Immunostaining Protocol:
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Deparaffinize and rehydrate the tissue sections.[4]

Perform antigen retrieval by heating the slides in a retrieval buffer (e.g., citrate buffer, pH

6.0) at 95-100°C for 20-30 minutes.[4]

Permeabilize the sections with a detergent like 0.3% Triton X-100 in PBS.

Block non-specific binding by incubating with a blocking buffer (e.g., PBS with 5% normal

goat serum and 0.1% Triton X-100) for 1 hour.

Incubate the sections with a primary anti-Nav1.8 antibody (validated for IHC) diluted in

blocking buffer overnight at 4°C.[4]

Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., goat

anti-rabbit Alexa Fluor 488) for 1-2 hours at room temperature.

Counterstain nuclei with DAPI, if desired.

Mount the slides with an anti-fade mounting medium.

Analysis:

Capture images using a fluorescence or confocal microscope.

Quantify the staining intensity or the percentage of Nav1.8-positive neurons using image

analysis software like ImageJ/Fiji.[4]

Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of sodium currents and firing properties of

individual DRG neurons.[29][30]

Cell Preparation:

Acutely dissect L4-L5 DRGs and place them in cold, oxygenated artificial cerebrospinal

fluid (aCSF).
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Dissociate the ganglia into single neurons using a combination of enzymatic digestion

(e.g., collagenase/dispase) and mechanical trituration.

Plate the dissociated neurons on coated coverslips and allow them to adhere.

Recording Protocol:

Place a coverslip with adherent neurons on the stage of an inverted microscope and

perfuse with an external recording solution.

Pull a borosilicate glass micropipette to achieve a resistance of 2-5 MΩ when filled with an

internal solution.[31]

Under visual guidance, carefully approach a small-diameter neuron (nociceptor) with the

micropipette while applying slight positive pressure.[30]

Upon touching the cell membrane, release the positive pressure and apply gentle suction

to form a high-resistance (>1 GΩ) "giga-seal".[30]

Apply a brief pulse of stronger suction to rupture the membrane patch, achieving the

"whole-cell" configuration. This provides electrical access to the entire cell.[32]

Using a patch-clamp amplifier and data acquisition software, apply voltage-clamp

protocols to measure Nav1.8 currents (typically isolated by using TTX to block sensitive

channels) or current-clamp protocols to measure action potential firing properties.

Conclusion and Future Directions
The voltage-gated sodium channel Nav1.8 is unequivocally a major contributor to the

pathogenesis of neuropathic pain. Its preferential expression in nociceptors, coupled with its

functional upregulation and redistribution following nerve injury, establishes it as a prime target

for therapeutic intervention.[2][3][5] The development of highly selective Nav1.8 blockers has

shown significant promise, with compounds like suzetrigine (VX-548) demonstrating efficacy in

clinical trials for both acute and chronic pain, providing crucial proof-of-concept in humans.[21]

[22][24]

Future research will likely focus on several key areas:
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Optimizing Selectivity: Further refining the selectivity of Nav1.8 inhibitors to minimize any

potential off-target effects.

Combination Therapies: Exploring the potential synergistic effects of combining Nav1.8

blockers with inhibitors of other pain targets, such as Nav1.7.[9]

Novel Modalities: Investigating alternative approaches beyond small molecule pore blockers,

such as targeting the trafficking and degradation of the Nav1.8 channel itself.[20]

Patient Stratification: Identifying genetic biomarkers, such as SCN10A variants, that may

predict a patient's response to Nav1.8-targeted therapies.

The continued investigation of Nav1.8 holds the potential to deliver a new class of effective and

non-addictive analgesics, offering hope to millions of individuals suffering from debilitating

neuropathic pain.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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